

Technical Guide: NMR Spectral Analysis of Sodium Pyrazin-2-olate

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Compound of Interest

Compound Name: sodium;pyrazin-2-olate

Cat. No.: B7797690

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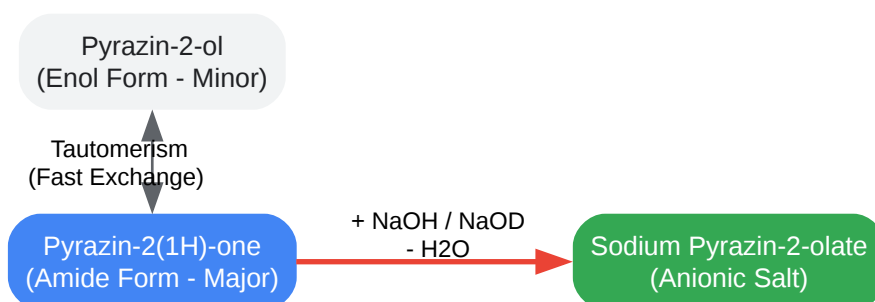
Executive Summary & Chemical Context

Sodium Pyrazin-2-olate is the anionic salt form of Pyrazin-2-ol. In drug development, particularly in the synthesis of antiviral agents like Favipiravir (T-705), this species serves as a critical nucleophilic intermediate.

Correct characterization requires understanding the dynamic equilibrium of the precursor. Neutral "Pyrazin-2-ol" exists predominantly as the oxo-tautomer (Pyrazin-2(1H)-one) in solution. Upon treatment with a base (sodium source), the proton is removed, locking the molecule into a resonance-stabilized pyrazin-2-olate anion.

Structural Transformation Pathway

The following diagram illustrates the tautomeric equilibrium of the neutral species and its irreversible conversion to the salt form under basic conditions.



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Figure 1: Reaction pathway showing the tautomeric shift from the neutral amide form to the resonance-stabilized anionic salt.

Comparative NMR Analysis: Neutral vs. Salt

The transition from the neutral lactam (amide) to the anionic salt results in distinct spectral changes due to increased electron density in the aromatic ring and the removal of the exchangeable proton.

¹H NMR Spectral Data (Proton)

The most diagnostic feature of the salt formation is the disappearance of the broad amide/hydroxyl proton and the upfield shielding of the ring protons due to the negative charge delocalization.

Feature	Neutral: Pyrazin-2(1H)-one	Salt: Sodium Pyrazin-2-olate	Shift Logic (Causality)
Solvent System	DMSO-d ₆ (Preferred for neutral)	D ₂ O (Required for salt)	Neutral form is poorly soluble in non-polar solvents; Salt is water-soluble.
NH / OH Proton	11.0 – 12.5 ppm (Broad Singlet)	Absent	Deprotonation by NaOD removes this signal entirely.
H-3 (Ortho to O)	~8.15 ppm (d, J≈1 Hz)	~7.85 ppm (s/d)	Shielding effect from the adjacent oxy-anion increases electron density.
H-5 / H-6	7.50 – 7.90 ppm (Multiplets)	7.40 – 7.60 ppm (Multiplets)	General ring shielding upon anion formation.
Coupling (J)	Distinct J~1.0 Hz (H3-H5)	Simplified / Sharpened	Rapid relaxation in salt form often simplifies splitting patterns.

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Critical Note: In D₂O without base, the neutral compound may show a water peak that "wanders" depending on concentration. In the salt form (pH > 10), the HDO peak is distinct, and the absence of the labile proton is absolute.

13C NMR Spectral Data (Carbon)

Carbon NMR confirms the restoration of aromatic character in the salt form compared to the amide-like neutral structure.

Carbon Position	Neutral (DMSO-d ₆) δ (ppm)	Salt (D ₂ O) δ (ppm)	Interpretation
C-2 (C=O / C-O ⁻)	158.0 – 160.5	164.0 – 166.5	Downfield shift indicates transformation from Amide (C=O) to Enolate (C-O ⁻) character.
C-3	150.0 – 152.0	145.0 – 148.0	Upfield shift due to shielding from the adjacent anion.
C-5	135.0 – 137.0	130.0 – 133.0	Increased electron density in the ring.
C-6	128.0 – 130.0	125.0 – 128.0	Increased electron density in the ring.

Experimental Protocols

Protocol A: In-Situ Salt Generation (NMR Titration)

Best for validating the identity of a neutral sample by converting it to the salt within the NMR tube.

- Preparation: Dissolve 10 mg of Pyrazin-2-ol in 0.6 mL D₂O.
 - Observation: The solution may be slightly cloudy or require sonication.
 - Initial Scan: Run a standard 1H NMR.^{[1][2]} You will see the neutral species (likely with broad peaks if exchange is intermediate).
- Basification: Add 20 μL of 40% NaOD (in D₂O) directly to the NMR tube.
 - Mixing: Cap and invert the tube 5-10 times.
- Acquisition: Run the 1H NMR again.

- Result: The spectrum will sharpen. All ring signals will shift upfield (lower ppm). The broad exchangeable proton (if visible previously) will vanish.[3]

Protocol B: Analysis of Isolated Sodium Salt

For quality control of the manufactured raw material.

- Solvent Choice: Use D₂O exclusively. DMSO-d₆ is not recommended for the sodium salt due to solubility issues and hygroscopicity.
- Standard: Use an external standard (e.g., TSP - Trimethylsilylpropanoic acid) or calibrate to the residual HDO peak (approx. 4.79 ppm, though temperature dependent).
- Parameter Setup:
 - Relaxation Delay (D1): Set to 5–10 seconds. The quaternary carbon (C-2) and protons in the anion often have long T1 relaxation times. Short delays will result in poor integration accuracy.
 - Scans: Minimum 16 scans for 1H; 1024 scans for 13C.

Troubleshooting & Validation

Common artifacts and how to resolve them.

Issue	Cause	Solution
Broad / Missing H-3 Signal	Exchange broadening or Quadrupolar broadening from N.	Increase temperature to 310K to sharpen peaks or add excess NaOD to push equilibrium fully to the salt.
Extra Peaks near 8.6 ppm	Contamination with Pyrazine (neutral).	Neutral pyrazine appears as a singlet at ~8.6 ppm. This indicates decomposition or incomplete synthesis.
"Wandering" Water Peak	pH dependence of HDO.	In the salt form, the solution is basic. The HDO peak will shift. Rely on TSP internal standard for accurate referencing.

References

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